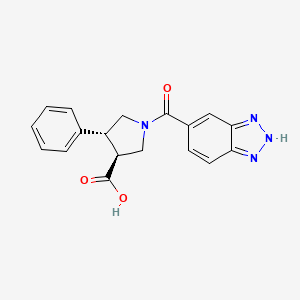

![molecular formula C18H20N2O B5547281 3-[(4-苄基-1-哌啶基)羰基]吡啶](/img/structure/B5547281.png)

3-[(4-苄基-1-哌啶基)羰基]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyridine and piperidine derivatives involves various strategies, including cyclization reactions and the functionalization of pre-existing heterocyclic frameworks. For example, piperidine-mediated [3 + 3] cyclization has been developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, offering a highly efficient route to functionalized pyridines from readily available substrates under mild conditions (Zhang et al., 2021).

Molecular Structure Analysis

The molecular and crystal structures of closely related compounds, such as 1-benzyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, have been determined by X-ray diffraction analysis. These studies reveal the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, demonstrating considerable conformational flexibility and the ability to form an extended network of hydrogen bonds (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including carbonylation and cyclization, which modify the heterocyclic core and introduce new functional groups. The carbonylation of N-(2-pyridinyl)piperazines, for example, involves dehydrogenation and regioselective carbonylation at a C−H bond, demonstrating the complexity and versatility of reactions involving these compounds (Ishii et al., 1997).

科学研究应用

高效合成方法

研究人员已经开发出绿色且无催化剂的方法来合成吡啶衍生物,强调了在化学反应中使用环保工艺的重要性。例如,吡喃并[3,2-c]吡啶的高效合成展示了一个化学无废料的过程,该过程利用了环境温度,展示了具有潜在医药化学应用的复杂吡啶衍生物合成的进展 (Rostamizadeh 等,2013).

新型材料开发

由吡啶制备碳氮化物纳米线晶体强调了探索具有独特性质的新材料。这项研究表明了通过压缩反应进行化学设计的可能性,这可能会影响具有定制电学或光学性质的材料的开发 (Li 等,2018).

高级有机合成

从丝氨酸不对称合成哌啶的研究以及探索哌啶作为合成功能化杂环的构建模块的研究突出了有机合成方面的持续进展。这些工作展示了哌啶衍生物在构建复杂有机分子中的多功能性,这对于药物开发和有机化学中的其他应用至关重要 (Acharya & Clive,2010); (McMahon 等,2015).

催化和化学转化

碱性碳在催化二氢吡啶的制备中的作用以及烯烃烷氧羰基化的催化剂的开发是哌啶衍生物如何成为新型催化过程不可或缺的一部分的例子。这些研究为催化的更广泛领域做出了贡献,提供了对更高效和选择性化学转化的见解 (Perozo-Rondón 等,2006); (Dong 等,2017).

抗菌活性

对特定吡啶衍生物(例如 3-氨基-1-(4-氯苯基)-9-甲氧基-1H-苯并[f]色烯-2-腈)的抗菌活性的研究强调了这些化合物在开发新型抗菌剂中的潜力。此类研究对于解决持续存在的抗生素耐药性挑战至关重要 (Okasha 等,2022).

未来方向

The future directions for research on “3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine” could include further studies on its synthesis, reactivity, and potential biological activities. Additionally, it could be interesting to explore its potential applications in areas such as medicinal chemistry or material science .

属性

IUPAC Name |

(4-benzylpiperidin-1-yl)-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-18(17-7-4-10-19-14-17)20-11-8-16(9-12-20)13-15-5-2-1-3-6-15/h1-7,10,14,16H,8-9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLYRLGWQPCXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzylpiperidin-1-yl)(pyridin-3-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)

![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)

![(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5547237.png)

![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5547238.png)

![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)

![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)

![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)

![2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547270.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)

![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)